Cas no 70938-45-3 (1H-Benzotriazole-6-sulfonyl Chloride)

1H-Benzotriazole-6-sulfonyl Chloride is a versatile sulfonylation reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as a sulfonyl chloride derivative, enabling efficient introduction of the benzotriazole-sulfonyl moiety into target molecules. The compound exhibits excellent stability under controlled conditions, facilitating handling and storage. Its benzotriazole core enhances selectivity in reactions, making it valuable for constructing complex heterocyclic frameworks. The product is particularly useful in peptide chemistry, catalyst design, and functional material development. Purity and consistent performance are critical attributes, ensuring reproducibility in demanding synthetic applications. Proper safety precautions are required due to its moisture sensitivity and reactivity with nucleophiles.
1H-Benzotriazole-6-sulfonyl Chloride structure
70938-45-3 structure
Product Name:1H-Benzotriazole-6-sulfonyl Chloride
CAS No:70938-45-3
MF:C6H4ClN3O2S
MW:217.632858276367
CID:1062489
PubChem ID:15158612
Update Time:2025-06-13

1H-Benzotriazole-6-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole-6-sulfonyl Chloride
    • 1H-Benzotriazole-5-sulfonyl chloride
    • 2H-benzotriazole-5-sulfonyl chloride
    • B90110
    • GS3131
    • SCHEMBL4869120
    • 1H-Benzo[d][1,2,3]triazole-6-sulfonyl chloride
    • EN300-60331
    • FT-0662586
    • AKOS006239811
    • 2H-1,2,3-benzotriazole-5-sulfonyl chloride
    • 1H-benzo[d][1,2,3]triazole-5-sulfonyl chloride
    • DTXSID60569305
    • 70938-45-3
    • 1H-1,2,3-benzotriazole-5-sulfonyl chloride
    • DB-022204
    • Inchi: 1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
    • InChI Key: PSPCOCCEHDQASL-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2C(C=1)=NNN=2)(=O)=O

Computed Properties

  • Exact Mass: 216.9712752g/mol
  • Monoisotopic Mass: 216.9712752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 84.1Ų

1H-Benzotriazole-6-sulfonyl Chloride Pricemore >>

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Additional information on 1H-Benzotriazole-6-sulfonyl Chloride

Comprehensive Overview of 1H-Benzotriazole-6-sulfonyl Chloride (CAS No. 70938-45-3): Properties, Applications, and Industry Trends

1H-Benzotriazole-6-sulfonyl Chloride (CAS 70938-45-3) is a specialized sulfonylation reagent widely utilized in organic synthesis and pharmaceutical intermediates. This compound belongs to the benzotriazole family, known for its versatile reactivity in constructing sulfonamide linkages, a critical functional group in drug design and material science. With the rising demand for high-performance intermediates in API manufacturing, this chemical has garnered significant attention from researchers and industrial chemists alike.

The molecular structure of 1H-Benzotriazole-6-sulfonyl Chloride features a reactive sulfonyl chloride group (-SO2Cl) at the 6-position of the benzotriazole ring, enabling selective modifications under mild conditions. Recent studies highlight its role in click chemistry applications and bioconjugation techniques, particularly in developing fluorescent probes and PET radiotracers. These applications align with current trends in precision medicine and diagnostic imaging, addressing frequent search queries like "sulfonyl chloride derivatives in drug discovery" or "benzotriazole-based building blocks."

In material science, 70938-45-3 demonstrates exceptional utility for synthesizing polymeric sulfonamides with enhanced thermal stability. Industry reports indicate growing adoption in high-temperature adhesives and electronic encapsulation materials, responding to market needs for heat-resistant polymers in electric vehicle components. This correlates with trending searches such as "advanced polymer intermediates 2024" and "sulfonation reagents for electronics."

The synthesis of 1H-Benzotriazole-6-sulfonyl Chloride typically involves chlorosulfonation of 6-amino-1H-benzotriazole, followed by diazotization. Process optimization studies emphasize green chemistry approaches to minimize byproducts, reflecting the industry's shift toward sustainable synthesis – a topic generating substantial search volume with terms like "eco-friendly sulfonyl chloride production." Analytical characterization via HPLC-MS and NMR spectroscopy confirms high purity (>98%), crucial for meeting GMP standards in pharmaceutical applications.

Storage and handling recommendations for CAS 70938-45-3 emphasize moisture-sensitive properties, requiring anhydrous conditions and inert atmosphere packaging. These protocols align with best practices for air-sensitive reagents, a frequently searched topic among laboratory professionals. The compound's stability data (room temperature storage for short-term, -20°C for long-term) provides practical guidance for inventory management.

Emerging research explores 1H-Benzotriazole-6-sulfonyl Chloride's potential in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), particularly for gas storage applications. This innovation addresses contemporary interests in carbon capture technologies, matching search trends like "MOF building blocks for environmental applications." Patent analysis reveals increasing filings for benzotriazole-sulfonamide hybrids in agrochemicals, suggesting future market expansion.

Quality control specifications for 70938-45-3 typically include residual solvent analysis (≤0.5%) and heavy metal screening (<10 ppm), meeting stringent requirements for pharmaceutical-grade intermediates. These parameters respond to common purchaser inquiries about "purity standards for sulfonating agents" and "analytical methods for sulfonyl chlorides."

From a regulatory perspective, 1H-Benzotriazole-6-sulfonyl Chloride complies with REACH registration requirements in the EU and TSCA listing in the US. Safety data sheets emphasize standard laboratory PPE protocols, addressing frequent workplace safety searches. The compound's LD50 data (oral rat >2000 mg/kg) classifies it as relatively low toxicity, facilitating handling in research settings.

Market intelligence indicates steady growth (CAGR 5.2%) for benzotriazole derivatives through 2028, driven by demand from biopharmaceutical and advanced materials sectors. This economic perspective answers commercial queries like "sulfonyl chloride market forecast" while highlighting the strategic importance of CAS 70938-45-3 in specialty chemicals.

In conclusion, 1H-Benzotriazole-6-sulfonyl Chloride represents a multifaceted chemical building block with expanding applications across cutting-edge technologies. Its unique reactivity profile positions it as a valuable tool for researchers exploring next-generation therapeutics and functional materials, making it a compound of enduring scientific and industrial relevance.

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